molecular formula C11H7Cl3N2 B3104229 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine CAS No. 146532-97-0

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine

Cat. No.: B3104229
CAS No.: 146532-97-0
M. Wt: 273.5 g/mol
InChI Key: VFIRWLYURJFIIX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine (CAS 1499762-70-7) is a high-purity chemical intermediate designed for research and development applications in medicinal chemistry and drug discovery. With the molecular formula C11H7Cl2FN2 and a molecular weight of 257.09 , this compound belongs to the pyrimidine class of heterocycles, which are recognized as privileged scaffolds in pharmaceutical development due to their widespread presence in biologically active molecules . The structure features multiple reactive sites, including the two chlorine atoms at the 4 and 6 positions, which make it an excellent substrate for nucleophilic aromatic substitution reactions. This allows researchers to systematically functionalize the core structure, creating diverse libraries of compounds for biological screening . The 4-chlorophenyl substituent at the 5-position is a common pharmacophore that can influence the molecule's lipophilicity and ability to interact with aromatic residues in protein binding sites. Pyrimidine-based cores are extensively investigated for their potential across a broad spectrum of therapeutic areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders . As such, this compound serves as a critical building block for the synthesis of more complex, drug-like molecules. Researchers value this intermediate for its versatility in constructing targeted libraries and exploring structure-activity relationships (SAR). This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIRWLYURJFIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dichloropyrimidine and 4-chlorobenzaldehyde.

    Condensation Reaction: The 4-chlorobenzaldehyde is reacted with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4,6-dichloro-5-(4-chlorophenyl)pyrimidine.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield the final product, 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA polymerases, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Crystal structure analyses reveal that halogen substituents influence intermolecular interactions. For 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize its three-dimensional framework .

Pharmacological Activity Trends

While direct pharmacological data for the target compound are absent, analogs with chlorophenyl substituents exhibit notable bioactivity. For instance:

  • 5-(4-Chlorophenyl)-4,6-dichloropyrimidine derivatives demonstrated moderate anti-inflammatory activity (35.97% edema inhibition), comparable to phenylbutazone .
  • 4,6-Dichloro-2-methylpyrimidine (lacking the 4-chlorophenyl group) showed reduced activity, underscoring the importance of aryl substituents in enhancing binding affinity .
Table 2: Anti-Inflammatory Activity of Chlorophenyl Pyrimidines
Compound Substituent Position % Edema Inhibition
5d (4′-Chlorobiphenyl) 5-(4-ClPh) 35.97
5b (2-Chlorophenyl) 5-(2-ClPh) 36.00
5f (3-Chlorophenyl) 5-(3-ClPh) 36.25

Physicochemical Properties

Substituents significantly impact molecular weight, density, and hydrophobicity:

  • 4,6-Dichloro-5-(4-bromophenyl)pyrimidine has a molecular weight of 303.97 and density of 1.677 g/cm³ .

Key Research Findings and Implications

Synthetic Challenges : Bulky or electron-deficient aryl groups (e.g., 3c) hinder Suzuki–Miyaura reactions, necessitating optimized conditions for the target compound .

Structural Stability : Chlorine and aryl substituents enhance crystal stability via halogen bonding, as seen in related structures .

Biological Activity

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure

The molecular structure of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}Cl2_{2}N2_{2}
  • Molecular Weight : 253.11 g/mol

Biological Activity Overview

Research indicates that 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory mediators.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in lipid metabolism.

Anticancer Activity

Recent investigations have demonstrated the anticancer potential of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine. For instance, in vitro studies revealed that the compound inhibited the proliferation of cancer cells with varying degrees of potency:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis and cell cycle arrest
HCT116 (Colorectal)8.3Inhibition of DNA synthesis
A549 (Lung Cancer)12.0Modulation of apoptotic pathways

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine have also been explored. The compound was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

Compound IC50_{50} (µM) Comparison to Celecoxib (IC50_{50})
4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine0.04 ± 0.01Comparable
Celecoxib0.04 ± 0.01Standard Reference

This data indicates that the compound could be a viable alternative to existing anti-inflammatory drugs.

The biological activity of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes such as COX and lipoxygenase, leading to decreased production of inflammatory mediators.
  • Cell Cycle Regulation : It induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study involving MCF-7 breast cancer cells showed that treatment with 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine resulted in a significant reduction in cell viability and increased levels of apoptotic markers such as caspase-3 and PARP cleavage.
  • In a rat model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. How can green chemistry principles improve the sustainability of its synthesis?

  • Methodology :
  • Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for reduced toxicity .
  • Catalysis : Apply recyclable Pd nanoparticles or biocatalysts for coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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